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Compound of Interest

Compound Name: DBCO-NHCO-PEG3-acid

Cat. No.: B8103886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dibenzocyclooctyne-Amido-

Triethylene Glycol-Carboxylic Acid (DBCO-NHCO-PEG3-acid), a heterobifunctional linker

designed for advanced bioconjugation applications. Leveraging the principles of copper-free

click chemistry, this reagent offers a powerful tool for the precise and stable covalent linkage of

biomolecules.

Introduction to DBCO-Mediated Bioconjugation
Bioconjugation, the process of covalently linking two or more molecules, at least one of which

is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.

A pivotal advancement in this field is the advent of "click chemistry," a set of reactions that are

rapid, specific, and high-yielding.[1] A key example of this is the Strain-Promoted Alkyne-Azide

Cycloaddition (SPAAC), a bioorthogonal reaction that occurs between a strained alkyne, such

as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[2][3]

The primary advantage of SPAAC is its biocompatibility; it proceeds efficiently under mild,

physiological conditions without the need for a cytotoxic copper catalyst, which is a requirement

for the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This makes

DBCO-based linkers ideal for applications involving living cells and in vivo systems.[4]

DBCO-NHCO-PEG3-acid is a versatile linker that embodies the key features of this advanced

conjugation chemistry. It possesses a DBCO group for copper-free click chemistry, a terminal
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carboxylic acid for conjugation to amine-containing molecules, and a hydrophilic triethylene

glycol (PEG3) spacer.

Core Properties of DBCO-NHCO-PEG3-acid
DBCO-NHCO-PEG3-acid is meticulously designed to offer a balance of reactivity, stability, and

favorable physicochemical properties.

Key Structural Features:

Dibenzocyclooctyne (DBCO) Group: This strained alkyne is the reactive handle for the

SPAAC reaction with azide-modified molecules. The inherent ring strain of the DBCO moiety

significantly lowers the activation energy for the cycloaddition, enabling rapid kinetics at

physiological temperatures.

Carboxylic Acid (-COOH) Group: This functional group provides a convenient point of

attachment to primary amines (e.g., lysine residues on proteins) through the formation of a

stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as

with EDC and NHS.

PEG3 Spacer: The short, hydrophilic polyethylene glycol chain enhances the aqueous

solubility of the linker and the resulting bioconjugate. This is particularly beneficial when

working with hydrophobic payloads or proteins prone to aggregation. The PEG spacer also

provides a flexible linkage, which can minimize steric hindrance between the conjugated

molecules.

The following diagram illustrates the logical relationship of the functional components of DBCO-
NHCO-PEG3-acid.
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Functional Components of DBCO-NHCO-PEG3-acid

Quantitative Data Summary
The following tables summarize the key quantitative properties and reaction parameters for

DBCO-NHCO-PEG3-acid and related DBCO linkers. It is important to note that some data is

derived from the closely related DBCO-NHCO-PEG4-acid due to the limited availability of

specific data for the PEG3 variant.

Property Value

Chemical Formula C₂₈H₃₂N₂O₇

Molecular Weight 508.57 g/mol

Purity Typically ≥95% (by HPLC)

Solubility Soluble in DMSO, DMF

Storage Conditions -20°C, desiccated
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Parameter Recommended Conditions

Second-Order Rate Constant (k₂) for DBCO-

azide reaction
0.34 M⁻¹s⁻¹ (in HBS buffer, pH 7.4, 25°C)

Molar Excess for Amine Conjugation

(Linker:Biomolecule)
10 to 20-fold excess of the linker

Molar Excess for SPAAC (DBCO-

biomolecule:Azide-biomolecule)
1.5 to 3-fold excess of one reactant

Reaction Temperature for Amine Conjugation Room Temperature (20-25°C) or 4°C

Reaction Temperature for SPAAC 4°C to 37°C

Reaction Time for Amine Conjugation 2 hours to overnight

Reaction Time for SPAAC 2 to 12 hours

Experimental Protocols
The use of DBCO-NHCO-PEG3-acid typically involves a two-step bioconjugation process. The

first step is the conjugation of the linker to an amine-containing biomolecule, followed by the

copper-free click reaction with an azide-functionalized molecule.

Protocol 1: Amine Conjugation via Carboxylic Acid
Activation
This protocol details the conjugation of DBCO-NHCO-PEG3-acid to a protein with accessible

primary amines, such as lysine residues.

Materials:

DBCO-NHCO-PEG3-acid

Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS) or N-hydroxysuccinimide (NHS)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Desalting columns

Procedure:

Preparation of Reagents:

Equilibrate all reagents to room temperature.

Prepare a stock solution of DBCO-NHCO-PEG3-acid (e.g., 10 mM) in anhydrous DMSO

or DMF.

Prepare fresh stock solutions of EDC and Sulfo-NHS (or NHS).

Activation of Carboxylic Acid:

In a microcentrifuge tube, mix DBCO-NHCO-PEG3-acid with a 1.5 to 2-fold molar excess

of both EDC and Sulfo-NHS in the Activation Buffer.

Incubate for 15-30 minutes at room temperature to form the active ester.

Conjugation to Protein:

Immediately add the activated linker solution to the protein solution in the Coupling Buffer.

A 10-20 fold molar excess of the linker to the protein is a common starting point for

optimization.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching:
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Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to

quench any unreacted active ester.

Incubate for 15-30 minutes at room temperature.

Purification:

Remove excess, unreacted linker and byproducts using a desalting column equilibrated

with the desired storage buffer for the protein.

Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction of the DBCO-modified biomolecule with an azide-modified

molecule.

Materials:

DBCO-modified biomolecule (from Protocol 1)

Azide-modified molecule

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

Reaction Setup:

Dissolve the DBCO-modified and azide-modified molecules in the Reaction Buffer.

Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is

often used to drive the reaction to completion.

Incubation:

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.

The reaction progress can be monitored by techniques such as SDS-PAGE or mass

spectrometry.
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Purification (if necessary):

If one of the reactants was used in excess, it can be removed by a suitable purification

method such as size-exclusion chromatography, dialysis, or affinity chromatography.

The following diagram illustrates the general experimental workflow for a two-step

bioconjugation using DBCO-NHCO-PEG3-acid.
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Step 1: Amine Conjugation

Step 2: Copper-Free Click Chemistry (SPAAC)
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Two-Step Bioconjugation Workflow

Applications in Research and Drug Development
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The versatility of DBCO-NHCO-PEG3-acid makes it a valuable tool in a wide range of

applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-

targeting chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the

potency of a cytotoxic drug. DBCO-NHCO-PEG3-acid can be used as a linker to connect the

antibody and the drug, ensuring a stable linkage in circulation and facilitating the targeted

delivery of the payload to cancer cells.

Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target

proteins by recruiting them to an E3 ubiquitin ligase. DBCO-NHCO-PEG3-acid can serve as a

component of the linker connecting the target protein binder and the E3 ligase ligand, enabling

the modular synthesis of these novel therapeutic agents.

The following diagram illustrates the mechanism of action of a PROTAC, which can be

synthesized using linkers like DBCO-NHCO-PEG3-acid, in a cellular signaling pathway.
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PROTAC-Mediated Protein Degradation
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PROTAC Mechanism in a Signaling Pathway

Conclusion
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DBCO-NHCO-PEG3-acid is a highly effective and versatile heterobifunctional linker for modern

bioconjugation. Its well-defined structure, incorporating a bioorthogonal DBCO group, a flexible

hydrophilic PEG3 spacer, and a reactive carboxylic acid, provides researchers with a powerful

tool for the development of sophisticated bioconjugates. The copper-free nature of the SPAAC

reaction ensures biocompatibility, making this linker particularly suitable for applications in cell

biology and in vivo studies. By enabling the precise and stable linkage of biomolecules, DBCO-
NHCO-PEG3-acid is a key enabling technology for advancing the fields of targeted

therapeutics, diagnostics, and fundamental biological research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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